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molecular formula C18H27NO2S B3154271 5-(Dodecyl)thieno[3,4-c]pyrrole-4,6-dione CAS No. 773881-44-0

5-(Dodecyl)thieno[3,4-c]pyrrole-4,6-dione

Cat. No. B3154271
M. Wt: 321.5 g/mol
InChI Key: QTFIKHQXJQIECF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08816035B2

Procedure details

The title compound was synthesized as described hereinabove using thiophene-3,4-dicarboxylic acid (10.00 g, 58.08 mmol) and 1-dodecylamine (16.14 g, 87.12 mmol) to afford 10.27 g of the title product as a white solid (Y=55%). 1H NMR (400 MHz, CDCl3, ppm) δ: 7.80 (s, 2H); 3.60 (t, 2H, J=7.3 Hz); 1.65-1.62 (m, 2H); 1.30-1.24 (m, 18H); 0.87 (t, 3H, J=6.5 Hz); 13C NMR (100 MHz, CDCl3, ppm) δ: 162.92; 136.91; 125.71; 38.75; 32.15; 29.87; 29.85; 29.81; 29.75; 29.59; 29.45; 28.72; 27.12; 22.93; 14.39.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
16.14 g
Type
reactant
Reaction Step Two
Yield
55%

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[C:4]([C:6](O)=[O:7])[C:3]([C:9]([OH:11])=O)=[CH:2]1.[CH2:12]([NH2:24])[CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH3:23]>>[CH2:12]([N:24]1[C:9](=[O:11])[C:3]2=[CH:2][S:1][CH:5]=[C:4]2[C:6]1=[O:7])[CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH3:23]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
S1C=C(C(=C1)C(=O)O)C(=O)O
Step Two
Name
Quantity
16.14 g
Type
reactant
Smiles
C(CCCCCCCCCCC)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The title compound was synthesized

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCCCCCCC)N1C(C=2C(C1=O)=CSC2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 10.27 g
YIELD: PERCENTYIELD 55%
YIELD: CALCULATEDPERCENTYIELD 55%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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